molecular formula C10H15N3O B057423 (1-(Pyrimidin-2-yl)piperidin-4-yl)methanol CAS No. 111247-61-1

(1-(Pyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B057423
CAS No.: 111247-61-1
M. Wt: 193.25 g/mol
InChI Key: ZUNGTEUNVMHDIX-UHFFFAOYSA-N
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Description

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is characterized by a piperidine ring substituted with a pyrimidine group and a hydroxymethyl group. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol typically involves the reaction of pyrimidine derivatives with piperidine derivatives under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The process may also include steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry: In chemistry, [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a tool to study biochemical pathways .

Medicine: Its unique structure allows for the exploration of novel mechanisms of action .

Industry: In the industrial sector, [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol may be used in the production of specialty chemicals and materials. Its properties make it suitable for various applications, including the development of new materials with specific characteristics .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNGTEUNVMHDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380153
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111247-61-1
Record name 1-(2-Pyrimidinyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111247-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-piperidinemethanol (1.00 g) in dimethyl sulfoxide (28.9 mL), 2-chloropyrimidine (994 mg) and potassium carbonate (2.40 g) were added and the mixture was stirred at 100° C. for three hours. After cooling the reaction mixture to room temperature, water was added to it and extraction was conducted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and after removing the desiccant by filtration, the filtrate was concentrated under reduced pressure to give [1-([pyrimidin-2-yl)piperidin-4-yl]methanol as a colorless oil (1.50 g).
Quantity
1 g
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reactant
Reaction Step One
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994 mg
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reactant
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2.4 g
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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